An In-depth Technical Guide on the Fundamental Properties of 1,1,1,2-Tetrachloro-2-fluoroethane
An In-depth Technical Guide on the Fundamental Properties of 1,1,1,2-Tetrachloro-2-fluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrachloro-2-fluoroethane, a halogenated hydrocarbon, possesses a unique combination of physical and chemical properties owing to the presence of both chlorine and fluorine atoms bonded to its ethane (B1197151) backbone. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physical characteristics, reactivity, and safety profile. The information is presented to support research and development activities where this compound or structurally related molecules are of interest. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides illustrative experimental protocols based on established methods for analogous halogenated hydrocarbons.
Chemical and Physical Properties
The structural and physical properties of 1,1,1,2-tetrachloro-2-fluoroethane are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1,1,1,2-tetrachloro-2-fluoroethane | [1] |
| Synonyms | HCFC-121a, Freon 121a | [1] |
| CAS Number | 354-11-0 | |
| Molecular Formula | C₂HCl₄F | [1][2] |
| Molecular Weight | 185.83 g/mol | [1] |
| SMILES | C(C(Cl)(Cl)Cl)(F)Cl | [1][2] |
| InChI | InChI=1S/C2HCl4F/c3-1(7)2(4,5)6/h1H | [1][2] |
| InChIKey | SRCNPEKLEHSVCL-UHFFFAOYSA-N | [1][2] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 120.6 °C at 760 mmHg | |
| Density | 1.645 g/cm³ | |
| Flash Point | 26.4 °C | |
| Water Solubility | Data not readily available. Expected to be low. | |
| Appearance | Data not readily available. Likely a colorless liquid. |
Spectroscopic Data
Detailed spectroscopic data for 1,1,1,2-tetrachloro-2-fluoroethane are not widely published. However, based on its structure, the expected spectral characteristics can be inferred.
Table 3: Predicted Spectroscopic Characteristics
| Spectrum Type | Predicted Features |
| ¹H NMR | A single signal (likely a doublet due to coupling with ¹⁹F) in the downfield region. The chemical shift would be influenced by the adjacent chlorine and fluorine atoms. |
| ¹³C NMR | Two signals are expected, one for each carbon atom. The chemical shifts will be significantly affected by the number and type of halogen substituents. The carbon bonded to fluorine will show a characteristic C-F coupling. |
| ¹⁹F NMR | A single signal (likely a doublet due to coupling with the adjacent proton). |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations, as well as strong absorptions corresponding to C-Cl and C-F bond stretching. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and fluorine atoms or radicals, as well as HCl and HF. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the fragments containing chlorine atoms. |
Experimental Protocols
Illustrative Synthesis Protocol: Fluorination of a Chlorinated Ethane
A potential synthetic route to 1,1,1,2-tetrachloro-2-fluoroethane could involve the controlled fluorination of a more heavily chlorinated precursor, such as pentachloroethane, using a suitable fluorinating agent.
Objective: To synthesize 1,1,1,2-tetrachloro-2-fluoroethane by partial fluorination.
Materials:
-
Pentachloroethane
-
Anhydrous hydrogen fluoride (B91410) (HF) or another suitable fluorinating agent (e.g., antimony trifluoride)
-
A suitable catalyst (e.g., antimony(V) chloride if using HF)
-
Inert solvent (e.g., a high-boiling point, non-reactive solvent)
-
Apparatus for gas-phase or liquid-phase reaction under controlled temperature and pressure, including a reaction vessel, condenser, and collection system.
-
Neutralizing solution (e.g., aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood, ensuring all components are dry and inert.
-
Charging the Reactor: Charge the reaction vessel with the chlorinated precursor and the catalyst (if applicable).
-
Introduction of Fluorinating Agent: Slowly introduce the fluorinating agent into the reaction vessel while carefully controlling the temperature and pressure. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using a suitable technique, such as Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and carefully quench any remaining reactive agents. Neutralize the mixture with a suitable base.
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent. Purify the crude product by fractional distillation to isolate 1,1,1,2-tetrachloro-2-fluoroethane.
Illustrative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.
Objective: To identify and quantify 1,1,1,2-tetrachloro-2-fluoroethane in a sample matrix.
Instrumentation:
-
Gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Mass spectrometer (MS) detector.
-
Autosampler (optional).
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable volatile solvent. If the analyte is in a complex matrix, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.[3]
-
GC-MS Method Development:
-
Injector: Set the injector temperature to ensure efficient volatilization of the analyte without degradation.
-
Oven Program: Develop a temperature program for the GC oven that provides good separation of the target analyte from other components in the sample.
-
Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.
-
MS Parameters: Set the MS parameters, including the ionization mode (typically electron ionization for this type of compound), mass range, and scan speed.
-
-
Calibration: Prepare a series of calibration standards of known concentrations of 1,1,1,2-tetrachloro-2-fluoroethane and analyze them to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the 1,1,1,2-tetrachloro-2-fluoroethane peak in the chromatogram based on its retention time and mass spectrum. Quantify the analyte using the calibration curve.
Reactivity and Stability
1,1,1,2-Tetrachloro-2-fluoroethane is expected to be a relatively stable compound under normal conditions. However, it can undergo reactions under specific conditions.
-
Reaction with Strong Reducing Agents: Like other halogenated alkanes, it can react with strong reducing agents, such as sodium naphthalenide or zinc dust.[4] These reactions can lead to dehalogenation, forming either more reduced alkanes or alkenes through elimination reactions.
-
Reaction with Strong Oxidizing Agents: While generally resistant to oxidation, it may react with powerful oxidizing agents under harsh conditions.
-
Thermal Decomposition: At elevated temperatures, it may decompose, potentially forming toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.
-
Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes and partially halogenated alkanes can undergo further halogenation via a free-radical chain mechanism.[5][6][7][8][9]
Logical Relationship Diagram
The following diagram illustrates a representative logical workflow for the synthesis and purification of a halogenated ethane, which would be applicable to 1,1,1,2-tetrachloro-2-fluoroethane.
Caption: Illustrative workflow for the synthesis and purification of 1,1,1,2-tetrachloro-2-fluoroethane.
Safety Information
As with any halogenated hydrocarbon, 1,1,1,2-tetrachloro-2-fluoroethane should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This technical guide has summarized the core fundamental properties of 1,1,1,2-tetrachloro-2-fluoroethane. While a lack of extensive published data necessitates the use of illustrative examples for experimental protocols and predicted spectroscopic features, the information provided serves as a valuable resource for researchers and professionals working with this or similar compounds. The presented data on its physical and chemical properties, reactivity, and safety considerations are essential for its appropriate handling and application in a laboratory or industrial setting.
References
- 1. 1,1,1,2-Tetrachloro-2-fluoroethane | C2HCl4F | CID 61104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Free_radical_halogenation [chemeurope.com]
